16|A-Hydroxytrametenolic acid

Description

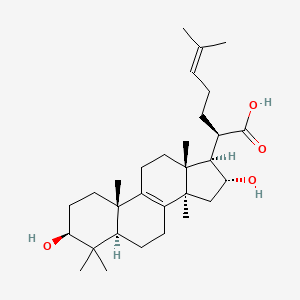

16α-Hydroxytrametenolic acid (HTA; CAS: 176390-68-4) is a triterpenoid compound primarily isolated from the edible mushroom Poria cocos . Structurally, it belongs to the lanostane-type triterpenoids, characterized by a 30-carbon skeleton with hydroxyl and carboxylic acid functional groups. Its molecular formula is C₃₀H₄₈O₄, and it has a molecular weight of 472.70 g/mol . Studies demonstrate that HTA suppresses TNF-α-induced damage in Caco-2 cell monolayers by inhibiting the PI3K/Akt/NF-κB signaling cascade, thereby attenuating pro-inflammatory cytokine production and NF-κB nuclear translocation .

Structure

3D Structure

Properties

Molecular Formula |

C30H48O4 |

|---|---|

Molecular Weight |

472.7 g/mol |

IUPAC Name |

(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid |

InChI |

InChI=1S/C30H48O4/c1-18(2)9-8-10-19(26(33)34)25-22(31)17-30(7)21-11-12-23-27(3,4)24(32)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,19,22-25,31-32H,8,10-17H2,1-7H3,(H,33,34)/t19-,22-,23+,24+,25+,28-,29-,30+/m1/s1 |

InChI Key |

LPHOGVFYEBRXSC-WIUKAADNSA-N |

Isomeric SMILES |

CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O)C |

Canonical SMILES |

CC(=CCCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Solvent Extraction and Preliminary Processing

HTA is typically extracted from dried fungal materials using polar organic solvents. Methanol emerges as the solvent of choice due to its efficacy in solubilizing triterpenoid acids. For instance, Poria cocos samples are ground into 80-mesh powder and subjected to sequential methanol extraction. A standardized protocol involves mixing 5.00 g of powdered material with 50 mL of methanol, followed by agitation over 72 hours with three extraction cycles. The combined filtrate is concentrated under reduced pressure to yield a crude extract, which is reconstituted in methanol (1 g/mL) and filtered through a 0.22 μm membrane.

Solid-Phase Extraction (SPE) for Purification

Crude extracts are further purified using silica-based C18 SPE cartridges. In studies analyzing Liuwei Dihuang capsules, a 500 mg/6 mL C18 cartridge effectively isolated HTA from co-extractives. The cartridge is preconditioned with methanol and water, followed by sample loading. Polar impurities are eluted with water, while HTA is retained and subsequently eluted with methanol. This step enhances purity by removing sugars and polar phenolics.

Chromatographic Separation and Identification

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with ultraviolet (UV) detection is critical for resolving HTA from structurally similar triterpenoids. Optimized conditions for Poria cocos extracts include:

Under these conditions, HTA elutes at ~25–30 minutes, with baseline separation from analogs like dehydrotrametenolic acid.

Mass Spectrometry (MS) Characterization

HTA is identified via tandem MS (MS/MS) using electrospray ionization in negative mode. Key spectral features include:

-

Molecular Ion : [M−H]⁻ at m/z 513.3

-

Fragment Ions :

These fragments confirm the lanostane skeleton and hydroxylation at C-16α.

Yield Optimization Strategies

Solvent-to-Material Ratio

Increasing methanol volume improves extraction efficiency up to a threshold. A 30:1 solvent-to-material ratio (v/w) maximizes HTA yield, while higher ratios risk co-extracting lipids, complicating purification.

Temperature and Time

Prolonged extraction (72 hours) at room temperature outperforms shorter durations, as triterpenoids slowly diffuse from fungal cell walls. Elevated temperatures (>40°C) degrade heat-labile analogs and are avoided.

Challenges in Synthetic Preparation

Unlike 16α-hydroxyprednisolone—a steroid synthesized via oxidation and bromo-hydroxylation—HTA lacks reported synthetic routes. Its complex stereochemistry (four chiral centers) and sensitivity to acidic/basic conditions hinder large-scale synthesis. Current reliance on natural extraction limits yields to 0.02–0.05% (w/w) from dried Poria cocos.

Analytical Validation and Quality Control

Chemical Reactions Analysis

16|A-Hydroxytrametenolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones and carboxylic acids .

Scientific Research Applications

Biological Activities

1. Anti-Cancer Properties

Recent studies have identified 16α-hydroxytrametenolic acid as a selective agonist for the retinoid X receptor (RXR), suggesting its potential role in cancer treatment. In vitro experiments demonstrated that this compound can induce differentiation in human promyelocytic leukemia cells (HL-60) with an effective concentration (EC50) of approximately 21.0 μM. The differentiation process was partially inhibited by RXR antagonists, indicating that the RXR-dependent pathway is crucial for its anti-leukemic effects .

2. Intestinal Barrier Function

Research has also highlighted the role of 16α-hydroxytrametenolic acid in enhancing intestinal barrier function. A study demonstrated that this compound improves intestinal permeability through the glucocorticoid receptor-mediated PI3K/Akt/NF-κB signaling pathway. This mechanism suggests potential applications in treating gastrointestinal disorders, including inflammatory bowel disease .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the effects of 16α-hydroxytrametenolic acid:

These studies underscore the compound's potential in both oncology and gastrointestinal health.

Mechanism of Action

The mechanism of action of 16|A-Hydroxytrametenolic acid involves its interaction with the glucocorticoid receptor (GR). It acts as a GR agonist, which leads to the suppression of the PI3K/Akt/NF-κB signaling pathway . This results in the attenuation of inflammatory responses and the improvement of intestinal barrier function .

Comparison with Similar Compounds

Key Structural Differences:

- HTA vs. Ganoderic acid B: HTA’s 21-carboxyl group and 16α-hydroxy substitution contrast with Ganoderic acid B’s 7-carboxyl and 15-hydroxy groups, leading to divergent receptor affinities and bioactivities .

- HTA vs. 16α-Hydroxydehydrotrametenolic acid: The latter features a dehydrogenated lanostane core, reducing its GR binding efficacy compared to HTA .

Functional Analogues

Anti-Inflammatory Triterpenoids

- HTA : Exhibits specificity for GR-mediated pathways, suppressing NF-κB activation and pro-inflammatory cytokines (e.g., IL-6, TNF-α) at IC₅₀ values of ~10 μM in vitro .

- Oleanolic Acid: A pentacyclic triterpenoid with broader anti-inflammatory effects via STAT3 and Nrf2 pathways but lacks GR selectivity .

Pharmacokinetic Profiles

- HTA: Limited bioavailability due to high hydrophobicity; typically administered in solubilized forms (e.g., cyclodextrin complexes) for in vivo studies .

- Betulinic Acid : Better oral absorption owing to its smaller molecular size (C₃₀H₄₈O₃) and balanced logP value .

Biological Activity

16α-Hydroxytrametenolic acid (CAS No. 176390-68-4) is a triterpenoid compound primarily derived from the fungus Wolfiporia cocos , a traditional medicinal mushroom known for its various health benefits. This compound has garnered attention in recent years due to its diverse biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. Below, we explore these activities in detail, supported by research findings and data tables.

| Property | Details |

|---|---|

| Molecular Formula | C30H50O4 |

| Molecular Weight | 470.71 g/mol |

| IUPAC Name | 16α-Hydroxy-3-oxotriterpene |

| Source | Wolfiporia cocos |

1. Anti-Cancer Activity

Research indicates that 16α-Hydroxytrametenolic acid exhibits significant anti-cancer properties. A study conducted on various cancer cell lines demonstrated its ability to inhibit cell proliferation and induce apoptosis.

- Mechanism of Action : The compound appears to modulate pathways involved in cell survival and apoptosis, including the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors. This results in increased cancer cell death.

2. Anti-Inflammatory Effects

16α-Hydroxytrametenolic acid has been shown to have potent anti-inflammatory activity.

- Experimental Findings : In a murine model, the compound inhibited ear edema induced by 12-O-tetradecanoylphorbol 13-acetate (TPA), suggesting its potential as an anti-inflammatory agent.

3. Immunomodulatory Effects

This compound also exhibits immunomodulatory properties, enhancing the immune response.

- Case Study : In vitro studies revealed that it could stimulate macrophage activity, leading to increased production of cytokines such as TNF-α and IL-6, which are crucial for immune defense.

Research Findings

Several studies have been conducted to evaluate the biological activities of 16α-Hydroxytrametenolic acid. Below is a summary of key research findings:

Q & A

Basic: What spectroscopic and chromatographic methods are most reliable for identifying 16α-Hydroxytrametenolic acid in natural product extracts?

Methodological Answer:

To confirm the identity of 16α-Hydroxytrametenolic acid, combine nuclear magnetic resonance (NMR) (e.g., H and C NMR for structural elucidation of its acetyloxy and hydroxyl groups) with high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS). Compare retention times and fragmentation patterns against authenticated standards or literature data . For quantitative analysis, use ultraviolet-visible (UV-Vis) spectroscopy to monitor characteristic absorption bands (e.g., 210–260 nm for conjugated systems). Ensure cross-validation with at least two independent methods to minimize false positives .

Advanced: How can researchers resolve contradictions in reported bioactivity data for 16α-Hydroxytrametenolic acid across different in vitro models?

Methodological Answer:

Contradictions often arise from variations in cell line specificity , culture conditions , or assay protocols . To address this:

- Perform dose-response curves across multiple cell lines (e.g., cancer vs. normal cells) under standardized conditions.

- Use meta-analysis to compare existing datasets, accounting for variables like solvent type (DMSO vs. ethanol), incubation time, and pH stability of the compound .

- Apply statistical models (e.g., ANOVA with post-hoc tests) to identify confounding factors. For example, discrepancies in anti-inflammatory activity may stem from differences in LPS-induced vs. cytokine-induced inflammation models .

Basic: What are the optimal synthetic or extraction strategies for isolating 16α-Hydroxytrametenolic acid from fungal sources?

Methodological Answer:

For extraction, use sequential solvent partitioning (e.g., hexane → ethyl acetate → methanol) followed by column chromatography with silica gel or Sephadex LH-20. Monitor fractions via thin-layer chromatography (TLC) using vanillin-sulfuric acid staining. For synthetic routes, explore biocatalytic hydroxylation of trametenolic acid precursors using fungal cytochrome P450 enzymes, which can improve regioselectivity for the 16α-position .

Advanced: How should researchers design experiments to investigate the metabolic stability of 16α-Hydroxytrametenolic acid in pharmacokinetic studies?

Methodological Answer:

Adopt a two-phase approach :

In vitro stability assays : Use liver microsomes or hepatocytes to assess phase I (CYP450-mediated) and phase II (glucuronidation/sulfation) metabolism. Quantify metabolites via LC-MS/MS with isotopically labeled internal standards.

In vivo pharmacokinetics : Administer the compound to rodent models and collect plasma samples at timed intervals. Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to calculate bioavailability (), half-life (), and clearance rates. Include controls for protein binding and pH-dependent solubility .

Basic: What analytical challenges arise in quantifying 16α-Hydroxytrametenolic acid in complex biological matrices, and how can they be mitigated?

Methodological Answer:

Key challenges include matrix interference and low recovery rates . Solutions:

- Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from plasma or tissue homogenates.

- Optimize LC-MS/MS parameters : Select multiple reaction monitoring (MRM) transitions specific to the compound’s molecular ion (e.g., m/z 545.3 → 487.2 for 16α-Hydroxytrametenolic acid). Validate methods per ICH guidelines for precision (RSD <15%) and accuracy (80–120% recovery) .

Advanced: How can computational methods enhance the understanding of 16α-Hydroxytrametenolic acid’s mechanism of action?

Methodological Answer:

Combine molecular docking (e.g., AutoDock Vina) to predict binding affinities with molecular dynamics simulations (e.g., GROMACS) to study protein-ligand interactions over time. Focus on targets like NF-κB or COX-2 , where structural data is available. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (). Cross-reference results with transcriptomic/proteomic datasets to identify downstream signaling pathways .

Basic: What are the critical parameters for ensuring reproducibility in cytotoxicity assays involving 16α-Hydroxytrametenolic acid?

Methodological Answer:

Standardize:

- Cell viability assays (e.g., MTT vs. resazurin) with matched incubation times (24–48 hr).

- Compound solubility : Pre-dissolve in DMSO (<0.1% final concentration) and verify stability via HPLC.

- Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-assay variability. Document batch-to-batch variability in fungal extracts if using natural sources .

Advanced: How can researchers reconcile conflicting data on the antioxidant vs. pro-oxidant effects of 16α-Hydroxytrametenolic acid?

Methodological Answer:

This duality likely depends on concentration and redox microenvironment . Design experiments to:

- Measure reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA) under varying oxygen tensions.

- Assess Nrf2/Keap1 pathway activation via qPCR/Western blot.

- Conduct redox cycling assays (e.g., cytochrome c reduction) to determine if the compound acts as an electron donor/acceptor. Contextualize findings using pharmacodynamic models that account for tissue-specific redox states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.